Cyclohexanecarboxamide, 4-(3-(hydroxymethyl)phenoxy)-N-methyl-N-(3-methyl-4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)-, trans-
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Overview
Description
This compound has shown potential as a novel gastrointestinal prokinetic agent for the treatment of functional gastrointestinal disorders such as gastroparesis and chronic constipation . Motilin is a gastrointestinal hormone that regulates gastrointestinal motility by binding to the motilin receptor, which is expressed on smooth muscle cells in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS-3801b involves the preparation of N-methylanilide derivatives. The key steps include the formation of the N-methylanilide structure and subsequent functionalization to achieve the desired pharmacological properties . Specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for DS-3801b are not widely available in the public domain. it is likely that the production involves large-scale synthesis of the N-methylanilide derivatives followed by purification and formulation processes to ensure the compound’s stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
DS-3801b undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups present in DS-3801b, potentially affecting its activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in the reactions involving DS-3801b include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired modification and the target functional group .
Major Products Formed
The major products formed from these reactions are typically derivatives of DS-3801b with modified functional groups. These derivatives can exhibit different pharmacological properties and may be used for further research and development .
Scientific Research Applications
DS-3801b has several scientific research applications, including:
Mechanism of Action
DS-3801b exerts its effects by acting as an agonist of the motilin receptor (GPR38). Motilin is a 22-amino-acid gastrointestinal hormone that regulates gastrointestinal motility by binding to the motilin receptor expressed on smooth muscle cells in the gastrointestinal tract . By activating the motilin receptor, DS-3801b enhances gastrointestinal motility, making it a potential treatment for conditions like gastroparesis and chronic constipation .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: A macrolide antibiotic that also acts as a motilin receptor agonist but has a different chemical structure and additional antibiotic properties.
Azithromycin: Another macrolide antibiotic with motilin receptor agonist activity, used for its prokinetic effects in addition to its antibacterial properties.
Uniqueness of DS-3801b
DS-3801b is unique in that it is a non-macrolide agonist of the motilin receptor, unlike erythromycin and azithromycin, which are macrolide antibiotics. This distinction makes DS-3801b a promising candidate for the development of gastrointestinal prokinetic agents without the antibiotic-related side effects .
Properties
CAS No. |
1369412-66-7 |
---|---|
Molecular Formula |
C28H39N3O3 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H39N3O3/c1-20-15-25(10-7-24(20)18-31-14-13-29-21(2)17-31)30(3)28(33)23-8-11-26(12-9-23)34-27-6-4-5-22(16-27)19-32/h4-7,10,15-16,21,23,26,29,32H,8-9,11-14,17-19H2,1-3H3/t21-,23?,26?/m0/s1 |
InChI Key |
XCVUPJBVKKACQB-ZMWWRJPQSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=C(C=C(C=C2)N(C)C(=O)C3CCC(CC3)OC4=CC=CC(=C4)CO)C |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C=C(C=C2)N(C)C(=O)C3CCC(CC3)OC4=CC=CC(=C4)CO)C |
Origin of Product |
United States |
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